4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a fluoro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Fluorination and Benzamide Formation: The final step involves the introduction of the fluoro group and the formation of the benzamide moiety. This can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents and subsequent amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a chloro group instead of a fluoro group, which may result in different pharmacological properties.
4-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a methyl group, which may influence its solubility and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDNNFUELIIQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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